6-phenyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
- This compound belongs to the class of indole derivatives, which have diverse biological activities .
- The indole nucleus, also known as benzopyrrole, contains a benzenoid ring with 10 π-electrons, making it aromatic.
- Physically, indole derivatives are crystalline and colorless, often with specific odors.
- The compound’s structure consists of a triazolo-thiadiazine ring fused to a phenyl group, a propyl chain, and a trifluoromethyl-substituted phenyl group.
Preparation Methods
- One synthetic route involves reacting 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with the compound under refluxing ethanol in the presence of piperidine .
- Industrial production methods may vary, but this reaction provides a starting point.
Chemical Reactions Analysis
- The compound can undergo various reactions, including electrophilic substitution due to its π-electron-rich indole nucleus.
- Common reagents include piperidine, ethanol, and other solvents.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Antiviral Activity: Derivatives of this compound have shown inhibitory activity against influenza A and Coxsackie B4 viruses.
Other Biological Activities: These include anti-inflammatory, anticancer, antioxidant, antimicrobial, and antitubercular effects.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore for drug development.
Mechanism of Action
- The compound likely interacts with specific receptors due to its aromatic nature.
- Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, its unique structure—combining triazolo-thiadiazine, phenyl, and trifluoromethyl moieties—sets it apart.
Remember that this compound’s full name is quite a mouthful, so researchers often refer to it by its chemical shorthand.
Properties
Molecular Formula |
C21H20F3N5OS |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
6-phenyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H20F3N5OS/c1-2-8-16-26-27-20-29(16)28-17(13-9-4-3-5-10-13)18(31-20)19(30)25-15-12-7-6-11-14(15)21(22,23)24/h3-7,9-12,17-18,28H,2,8H2,1H3,(H,25,30) |
InChI Key |
GPTOUUGGXLORFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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